REACTION_SMILES
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[C:15](=[O:16])([OH:17])[O-:18].[CH3:20][C:21]#[N:22].[F:1][c:2]1[c:3]([F:14])[c:4]([F:13])[c:5]([C:11]#[N:12])[c:6]([F:10])[c:7]1[C:8]#[N:9].[NH3:23].[Na+:19]>>[F:1][c:2]1[c:3]([F:14])[c:4]([NH2:22])[c:5]([C:11]#[N:12])[c:6]([F:10])[c:7]1[C:8]#[N:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#Cc1c(F)c(F)c(F)c(C#N)c1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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N#Cc1c(N)c(F)c(F)c(C#N)c1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |